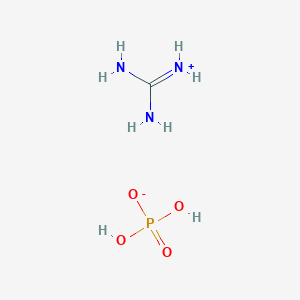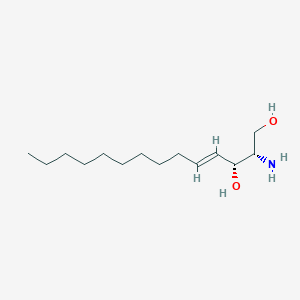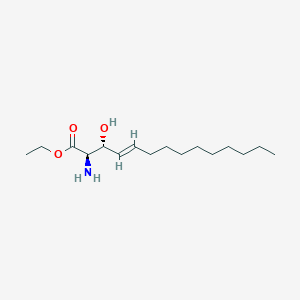
α-Zearalenol-d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α-Zearalenol-d4 (Major) is a deuterated analog of α-Zearalenol, a mycotoxin produced by Fusarium species. This compound is primarily used in research to study the metabolism and toxicokinetics of α-Zearalenol. The deuterium atoms in α-Zearalenol-d4 make it a valuable internal standard for mass spectrometry analysis, allowing for more accurate quantification of α-Zearalenol in various samples.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of α-Zearalenol-d4 involves the incorporation of deuterium atoms into the α-Zearalenol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of α-Zearalenol can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of α-Zearalenol-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and recrystallization are employed to purify the final product and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: α-Zearalenol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to α-Zearalenone-d4 in the presence of oxidizing agents.
Reduction: Reduction to α-Zearalanol-d4 using reducing agents.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: α-Zearalenone-d4.
Reduction: α-Zearalanol-d4.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
α-Zearalenol-d4 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of α-Zearalenol.
Biology: Studying the metabolism and toxicokinetics of α-Zearalenol in biological systems.
Medicine: Investigating the effects of α-Zearalenol on human health and its potential role in diseases.
Industry: Monitoring and controlling the levels of α-Zearalenol in food and feed products to ensure safety.
Mécanisme D'action
α-Zearalenol-d4 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors, leading to the activation of estrogen-responsive genes. This can result in various physiological effects, including reproductive and developmental changes. The deuterium atoms in α-Zearalenol-d4 do not significantly alter its biological activity compared to α-Zearalenol, making it a suitable analog for research purposes.
Comparaison Avec Des Composés Similaires
α-Zearalenol: The non-deuterated analog of α-Zearalenol-d4.
β-Zearalenol: Another metabolite of zearalenone with similar estrogenic activity.
Zearalanone: A related compound with similar biological effects.
Uniqueness: α-Zearalenol-d4 is unique due to the presence of deuterium atoms, which enhance its utility as an internal standard in analytical techniques. This allows for more accurate and reliable quantification of α-Zearalenol in various samples, making it an invaluable tool in research and industry.
Propriétés
Numéro CAS |
1778734-73-8 |
|---|---|
Formule moléculaire |
C₁₈H₂₀D₄O₅ |
Poids moléculaire |
324.4 |
Synonymes |
(3S,7R,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d4; (-)-α-Zearalenol-d4; Zearalenol-d4; trans-Zearalenol-d4; _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


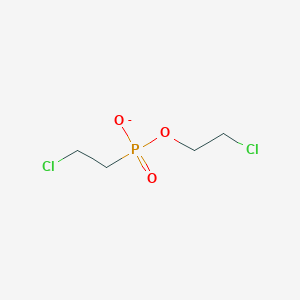
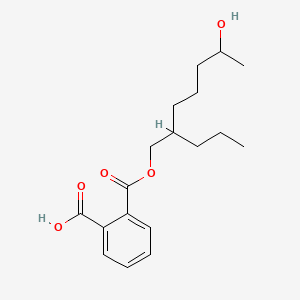

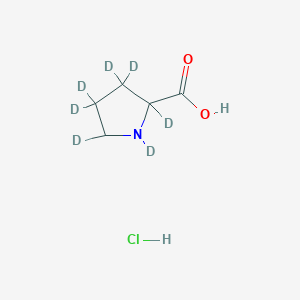

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
